

Spectral Analysis of 2-Chloroquinazoline: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloroquinazoline

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This technical guide provides a comprehensive overview of the spectral data for **2-chloroquinazoline**, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct experimental data for **2-chloroquinazoline** in publicly accessible databases, this guide leverages data from closely related and structurally analogous compounds, primarily 2-chloroquinoline and other substituted quinazolines. This approach provides a robust framework for the interpretation of spectral data for **2-chloroquinazoline** and its derivatives.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for compounds structurally related to **2-chloroquinazoline**. These data are essential for the structural elucidation and purity assessment of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The predicted chemical shifts for **2-chloroquinazoline** are based on the analysis of its analogs.

Table 1: Predicted ¹H NMR Spectral Data for **2-Chloroquinazoline**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	~8.5	s	-
H-5	~8.1	d	~8.5
H-6	~7.7	t	~7.5
H-7	~7.9	t	~7.5
H-8	~7.8	d	~8.0

Note: These are predicted values and may vary in experimental conditions. Data is extrapolated from known quinazoline derivatives.

Table 2: Predicted ^{13}C NMR Spectral Data for **2-Chloroquinazoline**

Carbon	Chemical Shift (δ , ppm)
C-2	~154
C-4	~151
C-4a	~128
C-5	~129
C-6	~128
C-7	~134
C-8	~128
C-8a	~150

Note: These are predicted values and may vary in experimental conditions. Data is extrapolated from known quinazoline derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for quinazoline derivatives are well-documented.[\[1\]](#)

Table 3: Characteristic IR Absorption Bands for Quinazoline Derivatives

Functional Group	Wavenumber (cm ⁻¹)
C=N stretching	1628 - 1612
C=C aromatic stretching	1581 - 1566
C-N stretching	1517 - 1478
C-Cl stretching	~750

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-chloroquinazoline** (C₈H₅ClN₂), the expected molecular weight is approximately 164.59 g/mol .[\[2\]](#)

Table 4: Predicted Mass Spectrometry Data for **2-Chloroquinazoline**

m/z	Interpretation
164/166	[M] ⁺ / [M+2] ⁺ molecular ion peak (due to ³⁵ Cl and ³⁷ Cl isotopes)
129	[M-Cl] ⁺
102	[M-Cl-HCN] ⁺

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectral data for quinazoline derivatives.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the purified **2-chloroquinazoline** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is around 4-5 cm.[3]
- If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Instrument Parameters (¹H NMR):

- Spectrometer: 400 MHz or higher.
- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.

Instrument Parameters (¹³C NMR):

- Spectrometer: 100 MHz or higher.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Sample Preparation (ATR-FTIR):

- Ensure the ATR crystal is clean.

- Place a small amount of the solid **2-chloroquinazoline** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation (LC-MS):

- Prepare a dilute solution of the **2-chloroquinazoline** sample (typically in the $\mu\text{g/mL}$ to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
- Filter the sample solution through a $0.22\ \mu\text{m}$ syringe filter to remove any particulate matter.
- Transfer the filtered solution to an appropriate autosampler vial.

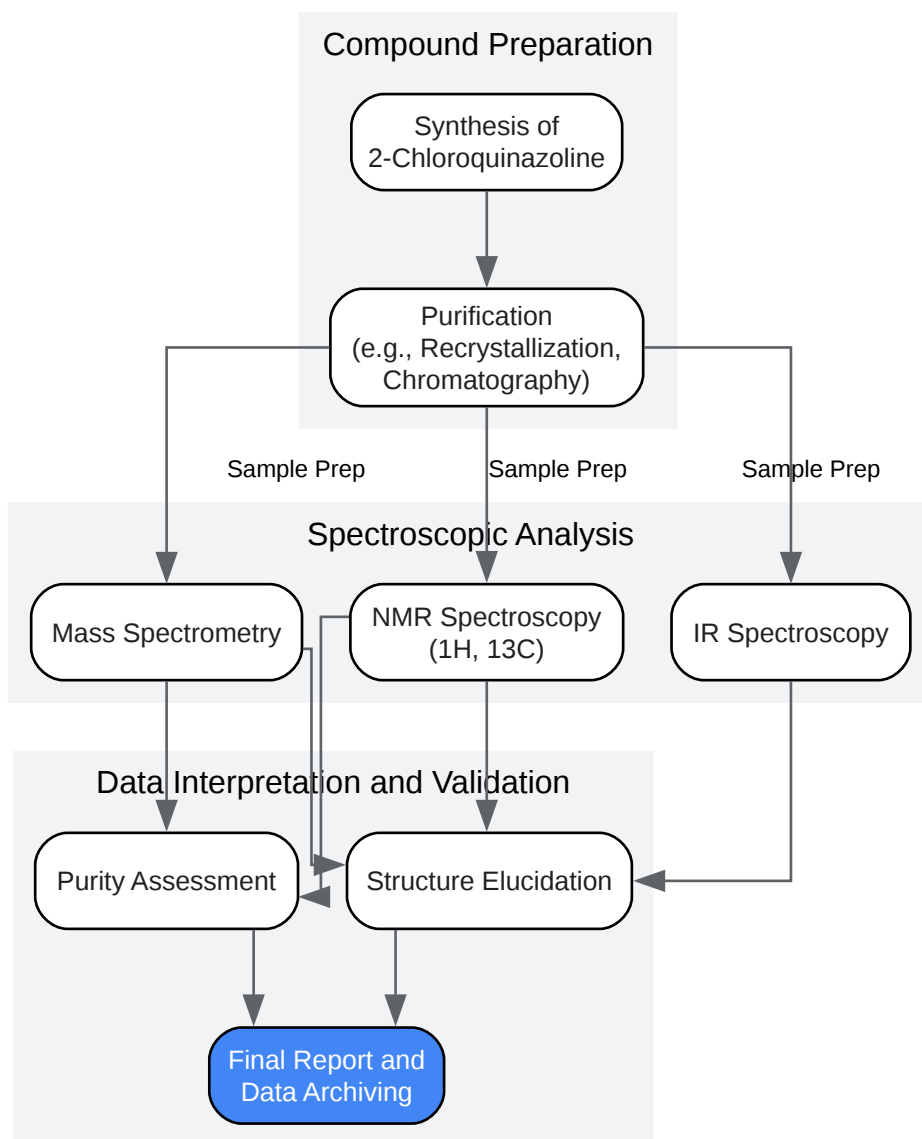
Instrument Parameters (Electrospray Ionization - ESI):

- Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.
- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-40 V.
- Source Temperature: 100-150 °C.
- Desolvation Temperature: 300-400 °C.
- Mass Range: Scan a range appropriate to detect the molecular ion, for example, m/z 50-500.

Workflow and Data Analysis

The following diagram illustrates a general workflow for the spectral analysis of a synthesized heterocyclic compound like **2-chloroquinazoline**.

General Workflow for Spectral Analysis



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Caption: General workflow for the synthesis, purification, and spectral analysis of an organic compound.

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